molecular formula C35H42N4O7S B557011 Fmoc-D-Arg(Pmc)-OH CAS No. 157774-30-6

Fmoc-D-Arg(Pmc)-OH

Cat. No. B557011
M. Wt: 662.8 g/mol
InChI Key: QTWZCODKTSUZJN-GDLZYMKVSA-N
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Description

“Fmoc-D-Arg(Pmc)-OH” is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group is a protective group used in solid-phase peptide synthesis .


Synthesis Analysis

“Fmoc-D-Arg(Pmc)-OH” is used in solid-phase peptide synthesis (SPPS) . The Pmc group is removed by trifluoroacetic acid (TFA) in 1-3 hours . It is recommended that this derivative is used in conjunction with Fmoc-Trp (Boc)-OH .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Arg(Pmc)-OH” is C35H42N4O7S . Its molar mass is 662.8 g/mol .


Chemical Reactions Analysis

“Fmoc-D-Arg(Pmc)-OH” is incorporated into a growing peptide chain during solid-phase peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .


Physical And Chemical Properties Analysis

“Fmoc-D-Arg(Pmc)-OH” is a powder . Its molar mass is 662.8 g/mol .

Scientific Research Applications

  • Solid Phase Synthesis of Peptides : Fmoc-D-Arg(Pmc)-OH is used in solid phase synthesis of protected peptide amides. The research by Story and Aldrich (2009) showed the feasibility of using Fmoc-protected amino acids with t-butyl-type side chain protecting groups in synthesizing protected peptide amides, emphasizing the importance of peptide-resin linkage and cleavage conditions for successful synthesis (Story & Aldrich, 2009).

  • Liquid Chromatography and Precolumn Derivatization : Lopez et al. (1996) developed a method involving precolumn derivatization with FMOC (9-fluorenylmethylchloroformate) for the determination of dimethylamine in groundwater, demonstrating the adaptability of FMOC in analytical chemistry (Lopez et al., 1996).

  • Cell Culture Applications : Fmoc-protected dipeptides, including Fmoc-D-Arg derivatives, have been used to form nanofibril hydrogels that support cell viability and growth, mimicking the integrin-binding RGD peptide of fibronectin, as demonstrated by Liyanage et al. (2015) (Liyanage et al., 2015).

  • Synthesis of Ubiquitin : Ramage, Green, and Ogunjobi (1989) achieved the synthesis of ubiquitin using N G -Pmc protection of the Arg residues, showing the utility of Fmoc-D-Arg(Pmc)-OH in the synthesis of complex biomolecules (Ramage et al., 1989).

  • Diversification of Poly-L-proline-type II Peptide Mimic Scaffolds : Flemer et al. (2008) presented a strategy for the solid-phase diversification of PPII mimic scaffolds through guanidinylation, incorporating analogues of Fmoc-Orn(Mtt)-OH, which includes Fmoc-D-Arg(Pmc)-OH derivatives (Flemer et al., 2008).

  • Improved Synthesis of Bradykinin : Stephenson, Plieger, and Harding (2011) investigated the use of Fmoc-D-Arg(Pmc)-OH in the improved synthesis of Bradykinin, a bioactive peptide, highlighting the efficiency of this compound in peptide synthesis (Stephenson et al., 2011).

  • Incorporation in Solid-Phase Peptide Synthesis : Research by de la Torre et al. (2020) explored the incorporation of Fmoc-Arg(Pbf)-OH, a related compound, in solid-phase peptide synthesis, underscoring the relevance of solvent choice and reaction conditions (de la Torre et al., 2020).

Safety And Hazards

“Fmoc-D-Arg(Pmc)-OH” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

“Fmoc-D-Arg(Pmc)-OH” continues to be a valuable tool in peptide synthesis. Its use in solid-phase peptide synthesis allows for the creation of complex peptides for research and development . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in peptide research .

properties

IUPAC Name

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZCODKTSUZJN-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449908
Record name Fmoc-D-Arg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg(Pmc)-OH

CAS RN

157774-30-6
Record name Fmoc-D-Arg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
D Panagiotopoulos, JM Matsoukas… - Letters in Peptide …, 1996 - Springer
Cyclic analogues of the active thrombin receptor peptide SFLLR (TRP 42–46 ) containingd-Phe and/ord-Arg have been prepared by the solid-phase method, purified by reversed-phase …
Number of citations: 10 link.springer.com
M Lange, AS Cuthbertson, R Towart… - Journal of Peptide …, 1998 - Wiley Online Library
Enhancement of a ligand's interaction with a receptor through presenting the ligand in multimeric form is a topic of general interest. Thus dimerization of single‐chain bradykinin …
Number of citations: 24 onlinelibrary.wiley.com
Y Hayashi, K Takayama, Y Suehisa, T Fujita… - Bioorganic & medicinal …, 2007 - Elsevier
We designed and synthesized new peptidic self-cleavable spacers that released a parent drug via succinimide formation and the oligoarginine-based cargo-transporter (OACT) system. …
Number of citations: 16 www.sciencedirect.com
M Noda, M Kiffe - The Journal of peptide research, 1997 - Wiley Online Library
10, 11‐Dihydro‐5H‐dibenzo[a, d]. cyclohepten‐5‐yl [5‐dibenzosuberyl]. and 5H‐dibenzo[a, d]. ‐cyclohepten‐5‐yl [5‐dibenzosuberenyl]. groups have been found to be useful protecting …
Number of citations: 10 onlinelibrary.wiley.com
T Klimkait, ER Felder, G Albrecht… - Biotechnology and …, 1999 - Wiley Online Library
Lead molecules identified by combinatorial chemistry approaches are preferred starting points for straightforward improvements of compound profiles. Structure‐guided rationales can …
Number of citations: 28 onlinelibrary.wiley.com
B Dörner, GM Husar, JM Ostresh… - Bioorganic & Medicinal …, 1996 - Elsevier
A soluble peptidomimetic combinatorial library of 57,500 compounds was prepared. This library has a dipeptide scaffold with each amide hydrogen replaced with five different alkyl …
Number of citations: 88 www.sciencedirect.com
KJ Kennedy, KS Orwig, TA Dix… - The Journal of …, 2002 - Wiley Online Library
Bradykinin (BK) is an endogenous peptide that has been implicated in several pathological conditions, hence antagonists of its activity have therapeutic potential. The decapeptide Hoe …
Number of citations: 12 onlinelibrary.wiley.com
K Takayama, Y Suehisa, T Fujita, JT Nguyen… - Chemical and …, 2008 - jstage.jst.go.jp
In the development of oligoarginine-based prodrugs with self-cleavable spacers for intestinal absorption, we previously reported a series of spacers with variable half-lives of parent …
Number of citations: 7 www.jstage.jst.go.jp
JB Bremner, PA Keller, SG Pyne, TP Boyle… - Bioorganic & medicinal …, 2010 - Elsevier
An efficient synthesis of 29 new binaphthyl-based neutral, and mono- and di-cationic, peptoids is described. Some of these compounds had antibacterial activities with MIC values of 1.9…
Number of citations: 21 www.sciencedirect.com
PYW Dankers, P Adams, DWPM Löwik, JCM van Hest… - 2007 - Wiley Online Library
Peptides have been modified with quadruple hydrogen bonding ureido‐pyrimidinone moieties to be applied in supramolecular architectures for biomedical applications. A convenient …

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